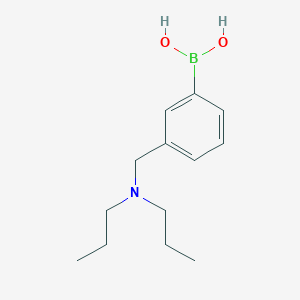
(3-((Dipropylamino)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-((Dipropylamino)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C13H22BNO2 . It is used for research purposes.
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For example, phenylboronic acid, a similar compound, can be synthesized by reacting phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed .Molecular Structure Analysis
The molecular weight of “this compound” is 235.13 . Boronic acids like this one are planar compounds with the boron atom being sp2-hybridized and containing an empty p-orbital .Chemical Reactions Analysis
Boronic acids are used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . In these reactions, a metal (typically palladium) catalyzes the reaction between an alkenyl, aryl, or alkynyl organoborane (such as a boronic acid or boronic ester) and a halide or triflate under basic conditions .Wissenschaftliche Forschungsanwendungen
(3-((Dipropylamino)methyl)phenyl)boronic acid has a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides, polymers, and other organic compounds. Additionally, it has been used in the study of enzyme kinetics and in the development of novel therapeutic agents. It has also been used in the study of drug metabolism, as well as in the study of drug-drug interactions.
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known for their ability to form reversible covalent bonds with 1,2 and 1,3-cis-diols motifs of carbohydrates . This property allows them to interact with various biological targets, potentially altering their function .
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
Boronic acids and their derivatives have been used in the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-((Dipropylamino)methyl)phenyl)boronic acid. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the success of SM coupling, a reaction in which boronic acids participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-((Dipropylamino)methyl)phenyl)boronic acid in laboratory experiments include its high reactivity and its ability to form stable complexes with a variety of compounds. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are a few limitations to using this compound in laboratory experiments. These include its low solubility in water and its tendency to react with a variety of compounds, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
The future directions for (3-((Dipropylamino)methyl)phenyl)boronic acid are numerous. It could be used in the development of novel therapeutic agents, as well as in the study of drug metabolism and drug-drug interactions. Additionally, it could be used in the study of biochemical and physiological processes, such as the inhibition of enzymes involved in the metabolism of drugs and other compounds. Additionally, it could be used in the development of new synthetic methods for the synthesis of peptides, polymers, and other organic compounds. Finally, it could be used in the development of new analytical techniques for the study of enzyme kinetics.
Synthesemethoden
(3-((Dipropylamino)methyl)phenyl)boronic acid can be synthesized using a variety of methods, including the reaction of a boronic acid derivative with an amine. The reaction of boronic acid derivatives with amines is known as a Suzuki-Miyaura coupling reaction. This reaction can be used to synthesize a variety of compounds, including this compound. The reaction involves the use of a palladium catalyst, which is used to facilitate the formation of the desired product.
Eigenschaften
IUPAC Name |
[3-[(dipropylamino)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO2/c1-3-8-15(9-4-2)11-12-6-5-7-13(10-12)14(16)17/h5-7,10,16-17H,3-4,8-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQCNFNLVAJCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(CCC)CCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)
![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(methylthio)nicotinamide](/img/structure/B2390572.png)
![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)
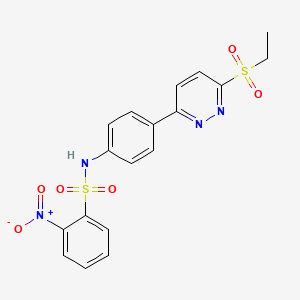
![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)
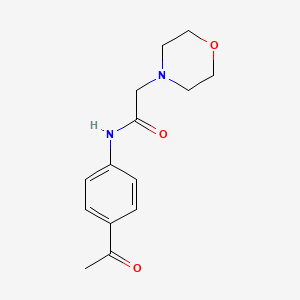
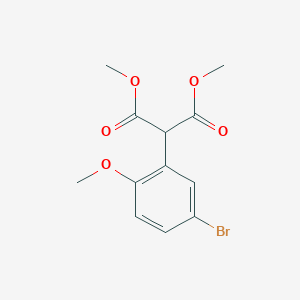
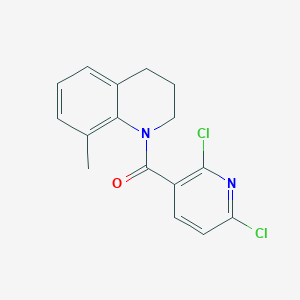
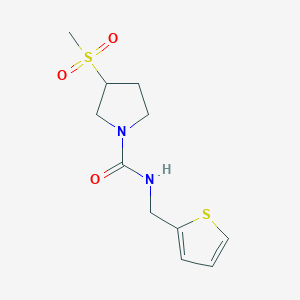
![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390588.png)